molecular formula C17H20BN3O2 B1466088 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile CAS No. 930596-18-2

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile

Cat. No.: B1466088
CAS No.: 930596-18-2
M. Wt: 309.2 g/mol
InChI Key: RUIJEZRLFRXHQD-UHFFFAOYSA-N
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Description

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile is a useful research compound. Its molecular formula is C17H20BN3O2 and its molecular weight is 309.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BN3O2/c1-16(2)17(3,4)23-18(22-16)15-10-20-21(12-15)11-14-8-6-5-7-13(14)9-19/h5-8,10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIJEZRLFRXHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile
  • Molecular Formula : C16H22BNO3
  • Molecular Weight : 283.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • JAK Inhibition : The compound has been shown to inhibit Janus kinase (JAK) pathways, which are critical in the signaling processes for various cytokines involved in immune responses and inflammation. This inhibition can potentially lead to therapeutic effects in conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that compounds similar to this one exhibit anticancer properties by modulating signaling pathways associated with cell proliferation and apoptosis. Specific attention has been given to its effects on leukemia and solid tumors .

Biological Activity Data

Activity TypeObservationsReferences
Anti-inflammatory Inhibits JAK/STAT signaling pathways involved in inflammation.
Anticancer Exhibits cytotoxic effects against various cancer cell lines; potential for use in leukemia treatment.
Cell Proliferation Modulates cell cycle progression; may induce apoptosis in tumor cells.

Case Studies

  • JAK Inhibition in Arthritis Models :
    • A study demonstrated that a related compound effectively reduced inflammation in murine models of arthritis by inhibiting JAK pathways. This suggests that the target compound may have similar effects .
  • Anticancer Efficacy :
    • In vitro studies showed that the compound inhibited the growth of leukemia cell lines significantly more than control treatments. The mechanism appears linked to apoptosis induction and disruption of cell cycle progression .
  • Pharmacokinetic Studies :
    • Pharmacokinetic profiling indicated favorable absorption and distribution characteristics in animal models, suggesting potential for further development into therapeutic agents .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized in organic synthesis due to its ability to undergo borylation reactions. This process allows for the introduction of boron into organic molecules, which is crucial for the formation of complex organic structures.

  • Borylation Reactions : It can be used to functionalize aromatic compounds through palladium-catalyzed borylation, enabling the synthesis of various aryl boronates which are valuable intermediates in organic synthesis .

Medicinal Chemistry

The incorporation of boron into pharmaceuticals has been shown to enhance biological activity and selectivity.

  • Drug Development : The pyrazole moiety is often associated with anti-inflammatory and anti-cancer properties. Thus, derivatives of this compound may be explored for their potential therapeutic applications .

Material Science

The unique properties of boron compounds make them suitable for applications in material science.

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in the production of polymers with enhanced thermal stability and mechanical properties .

Case Study 1: Borylation of Aromatic Compounds

A study demonstrated the effectiveness of using this compound in the borylation of various aromatic substrates. The reaction conditions were optimized to achieve high yields of the desired products while minimizing by-products. This highlights its utility as a reagent in synthetic organic chemistry.

Case Study 2: Antitumor Activity

Research focused on derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the interference with cellular signaling pathways involved in cancer progression, showcasing its potential as a lead compound for new anticancer drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.